
3-Methylbutyl-triphenylphosphonium bromide
Descripción general
Descripción
3-Methylbutyl-triphenylphosphonium bromide, also known as isoamyl triphenylphosphonium bromide, is an organophosphorus compound with the molecular formula C23H26BrP. This compound is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium cation and a bromide anion. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbutyl-triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 3-methylbutyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane. The reaction mixture is heated under reflux conditions to facilitate the formation of the phosphonium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylbutyl-triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium tert-butoxide are often used.
Wittig Reaction: Strong bases like butyllithium or potassium tert-butoxide are employed to generate the ylide intermediate.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium iodide can yield 3-methylbutyl-triphenylphosphonium iodide.
Wittig Reactions: The major products are alkenes, formed through the reaction of the ylide with carbonyl compounds.
Aplicaciones Científicas De Investigación
3-Methylbutyl-triphenylphosphonium bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methylbutyl-triphenylphosphonium bromide primarily involves its role as a phosphonium salt in Wittig reactions. The compound reacts with strong bases to form a ylide intermediate, which then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of the ylide and its subsequent reaction with aldehydes or ketones to form the desired products .
Comparación Con Compuestos Similares
Methyltriphenylphosphonium Bromide: Similar in structure but with a methyl group instead of a 3-methylbutyl group.
Ethyltriphenylphosphonium Bromide: Contains an ethyl group instead of a 3-methylbutyl group.
Benzyltriphenylphosphonium Bromide: Features a benzyl group in place of the 3-methylbutyl group.
Uniqueness: 3-Methylbutyl-triphenylphosphonium bromide is unique due to its specific alkyl chain, which can influence its reactivity and the properties of the products formed in reactions. This makes it particularly useful in the synthesis of certain organic compounds where the 3-methylbutyl group imparts desired characteristics .
Propiedades
IUPAC Name |
bromo-(3-methylbutyl)-triphenyl-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrP/c1-20(2)18-19-25(24,21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,20H,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDNDRMIPRZHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[3-(4-Aminophenyl)-1-ethyl-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethylbenzenemethanamine](/img/structure/B8089678.png)

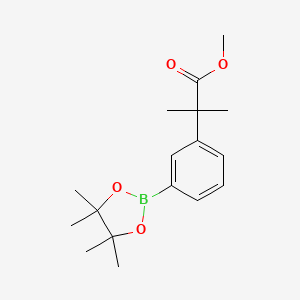

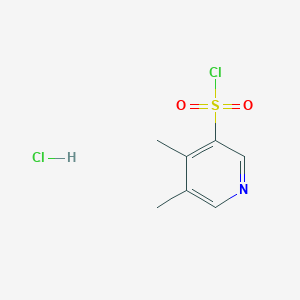
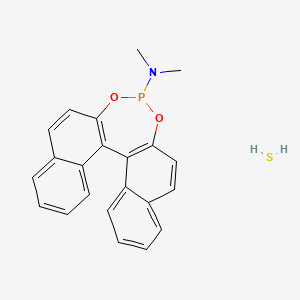
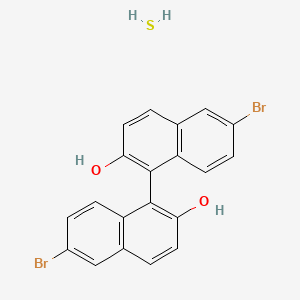
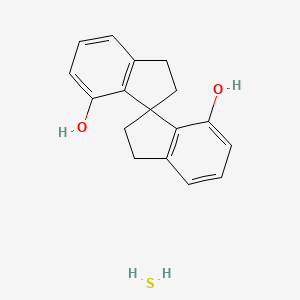

![(10S,11S)-11-tert-butyl-10-[(12S,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-11-phosphapentacyclo[11.6.2.26,9.02,7.016,20]tricosa-1(19),2,4,6,8,13(21),14,16(20),17,22-decaene](/img/structure/B8089742.png)
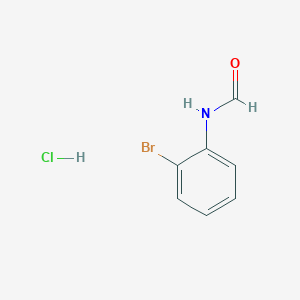
![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride](/img/structure/B8089762.png)
![ethyl (9S)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate](/img/structure/B8089763.png)
![potassium;3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate](/img/structure/B8089767.png)
